molecular formula C12H12N2O4 B3273106 ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate CAS No. 58004-83-4

ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate

Cat. No. B3273106
CAS RN: 58004-83-4
M. Wt: 248.23 g/mol
InChI Key: OMWYEWSLCIIUIO-UHFFFAOYSA-N
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Description

Ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate, also known as EDDQA, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. EDDQA belongs to the class of quinazolinone derivatives, which have been reported to exhibit a broad range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate is not fully understood, but studies have suggested that it may act through multiple pathways. ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate has been reported to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of genes involved in cell growth and survival. ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate has also been shown to inhibit viral replication by targeting viral proteins and RNA synthesis. Furthermore, ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate has been reported to reduce oxidative stress and inflammation by modulating the activity of antioxidant enzymes and pro-inflammatory cytokines.
Biochemical and Physiological Effects:
ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate has been shown to have a wide range of biochemical and physiological effects. Studies have reported that ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate can induce DNA damage and apoptosis in cancer cells, leading to cell death. ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate has also been reported to inhibit viral replication by targeting viral proteins and RNA synthesis. Additionally, ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate has been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection.

Advantages and Limitations for Lab Experiments

Ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate has several advantages for lab experiments, including its high purity and yield, making it suitable for large-scale production. ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate is also stable under physiological conditions, making it suitable for in vitro and in vivo studies. However, ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate has limitations in terms of its solubility and stability, which may affect its bioavailability and efficacy. Additionally, further studies are needed to determine the optimal dosage and duration of treatment for ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate in different diseases.

Future Directions

There are several future directions for research on ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate. Studies are needed to determine the optimal dosage and duration of treatment for ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate in different diseases. Additionally, further studies are needed to elucidate the mechanism of action of ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate and its potential interactions with other drugs. Furthermore, studies are needed to investigate the potential side effects of ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate and its safety profile in humans. Finally, studies are needed to explore the potential of ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate as a drug candidate for the treatment of various diseases.

Scientific Research Applications

Ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and neurodegenerative disorders. Studies have shown that ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate exhibits potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate has also been reported to have antiviral activity against herpes simplex virus and influenza virus by inhibiting viral replication. Additionally, ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

ethyl 2-(2,4-dioxo-1H-quinazolin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-2-18-10(15)7-14-11(16)8-5-3-4-6-9(8)13-12(14)17/h3-6H,2,7H2,1H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWYEWSLCIIUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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